Product packaging for 4-(Propylsulfanyl)butanoic acid(Cat. No.:CAS No. 79313-53-4)

4-(Propylsulfanyl)butanoic acid

Número de catálogo: B1296327
Número CAS: 79313-53-4
Peso molecular: 162.25 g/mol
Clave InChI: BFDYUYMNXYTUCS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(Propylsulfanyl)butanoic acid is a sulfur-containing carboxylic acid of interest in organic synthesis and medicinal chemistry. This compound features a butanoic acid backbone substituted at the fourth carbon with a propylsulfanyl (propylthio) group, making it a useful building block or intermediate for the synthesis of more complex molecules. The carboxylic acid group allows for further functionalization, such as amide or ester formation, while the thioether linkage can influence the electronic properties and metabolic stability of resultant compounds. Researchers may employ it in the development of novel ligands, the study of structure-activity relationships, or as a precursor in pharmaceutical and agrochemical research. As a thioether derivative of butanoic acid, it may also be of interest in materials science for modifying polymer chains or surface properties. This product is intended for research and development purposes in a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2S B1296327 4-(Propylsulfanyl)butanoic acid CAS No. 79313-53-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-propylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-2-5-10-6-3-4-7(8)9/h2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDYUYMNXYTUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301970
Record name 4-(propylsulfanyl)butanoic acid
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Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79313-53-4
Record name 4-(Propylthio)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79313-53-4
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Record name NSC 147637
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Record name NSC147637
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Record name 4-(propylsulfanyl)butanoic acid
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Advanced Synthetic Methodologies for 4 Propylsulfanyl Butanoic Acid and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts, offering a powerful strategy for constructing complex molecules with high stereocontrol. This approach is particularly valuable for creating chiral centers and specific bonds under mild reaction conditions.

Biocatalytic Routes to Chiral Centers in Butanoic Acid Frameworks

The creation of stereocenters within the butanoic acid backbone is a critical step in synthesizing chiral derivatives. Biocatalysis provides highly efficient and enantioselective methods for this purpose, often surpassing traditional chemical methods in terms of selectivity and environmental impact. nih.gov

Lipases are among the most widely used enzymes for the kinetic resolution of racemic carboxylic acids and their esters. chemrxiv.orgchemrxiv.org In a typical kinetic resolution process, a lipase (B570770) selectively catalyzes the esterification or hydrolysis of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, the lipase from Candida antarctica (CALB) is frequently employed for the enantioselective esterification of racemic acids, yielding an enantiomerically enriched ester and the unreacted acid of the opposite configuration. nih.gov This strategy can be applied to precursors of 4-(propylsulfanyl)butanoic acid, where a chiral center is desired at the α- or β-position.

Another key biocatalytic method is the asymmetric reduction of keto-acids. Ketoreductases (KREDs) can reduce a ketone functional group to a hydroxyl group with high enantioselectivity, establishing a chiral center. For example, a KRED can be used to reduce a 3-oxobutanoic acid derivative to the corresponding (R)- or (S)-3-hydroxybutanoic acid, which can then be further functionalized. nih.gov

The table below summarizes common enzymatic approaches for generating chirality in butanoic acid precursors.

Enzyme ClassReaction TypeSubstrate ExampleProduct ExampleKey Advantage
Lipases Kinetic Resolution (Esterification/Hydrolysis)Racemic 2-methylbutanoic acid(S)-2-methylbutanoic acid + (R)-2-methylbutanoic acid esterHigh enantioselectivity, broad substrate scope. chemrxiv.orgnih.gov
Ketoreductases (KREDs) Asymmetric ReductionEthyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoateExcellent enantiomeric excess (>99% ee), predictable stereochemistry. nih.govresearchgate.net
Halohydrin Dehalogenases Cyanation of Epoxides1,2-Epoxybutane3-HydroxyglutaronitrileAccess to chiral β-hydroxy nitriles as versatile intermediates. researchgate.net

These biocatalytic methods provide access to enantiomerically pure building blocks that are essential for the synthesis of complex, chiral derivatives of this compound.

Enzyme-Mediated C-S Bond Formation Strategies

The direct enzymatic formation of carbon-sulfur bonds is a less developed but emerging field that holds significant promise for the synthesis of thioethers under mild, environmentally benign conditions. Nature utilizes a variety of enzymes to forge C-S bonds, and harnessing this machinery offers a novel approach to synthesizing molecules like this compound.

One promising strategy involves the radical-mediated thiol-ene reaction , which can be initiated by enzymatic systems. nih.gov This reaction proceeds via the addition of a thiol (like 1-propanethiol) across a carbon-carbon double bond (an 'ene,' such as in 3-butenoic acid). Enzymes, such as glucose oxidase, can generate radical initiators in situ, triggering the thiol-ene reaction in an aqueous environment. The mechanism is resistant to oxygen inhibition, a common problem in radical chemistry. nih.govwikipedia.org

Cytochrome P450 enzymes have also been identified as catalysts for C-S bond formation. acs.org The mechanism often involves the enzyme's heme center activating a substrate, followed by a nucleophilic attack from a thiol. Theoretical studies suggest that the enzyme's active site plays a crucial role in positioning the reactants and modulating the reaction's selectivity. acs.org

Furthermore, ene-reductases (EREDs) have recently been applied to the synthesis of chiral thioethers, not by direct C-S bond formation, but through a novel C-C bond-forming radical mechanism that results in a chiral γ-thioether ketone. nih.govacs.org This highlights the potential of enzymes to control complex radical reactions with high stereoselectivity, paving the way for new routes to chiral sulfur-containing compounds. acs.org

Organometallic Catalysis in Propylsulfanyl Moiety Elaboration

Organometallic catalysis offers a robust and versatile toolkit for the formation of C-S bonds, providing a direct route to install the propylsulfanyl group. Transition metals, particularly palladium, copper, and nickel, are effective catalysts for coupling thiols with various organic electrophiles.

Transition Metal-Catalyzed C-S Coupling Reactions

The formation of thioethers via transition metal catalysis is a cornerstone of modern organic synthesis. These reactions, often referred to as thioetherification or C-S cross-coupling, typically involve the coupling of a thiol with an organic halide or pseudohalide. researchgate.netacsgcipr.org To synthesize this compound, this would involve reacting 1-propanethiol with a 4-halobutanoic acid derivative (e.g., ethyl 4-bromobutanoate).

The general catalytic cycle for a palladium-catalyzed C-S coupling reaction is as follows:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the butanoic acid derivative to form a Pd(II) intermediate.

Thiolate Coordination : The thiol is deprotonated by a base to form a thiolate, which then coordinates to the palladium center.

Reductive Elimination : The aryl/alkyl group and the sulfur group are eliminated from the palladium center, forming the C-S bond of the final thioether product and regenerating the Pd(0) catalyst. acsgcipr.org

A significant challenge in these reactions is the potential for the sulfur atom of the thiol or the thioether product to coordinate strongly to the metal center, leading to catalyst poisoning. thieme-connect.com The development of specialized ligands, such as bulky electron-rich phosphines, has been crucial in overcoming this issue and enabling efficient catalysis. nih.gov

The following table details common catalyst systems used for C-S bond formation.

Metal CatalystLigand(s)SubstratesKey Features
Palladium Buchwald-type phosphine (B1218219) ligands (e.g., Xantphos, CyPF-tBu)Aryl/Alkyl Halides + ThiolsHigh functional group tolerance, mild reaction conditions. nih.govnih.gov
Copper Nitrogen-based ligands (e.g., phenanthroline)Aryl Halides + ThiolsLower cost compared to palladium, effective for Ullmann-type couplings. acsgcipr.org
Nickel Phosphine ligandsAryl Halides/Triflates + ThiolsEffective for less reactive electrophiles like aryl chlorides.
Iron/Cobalt VariousAryl Halides + ThiolsUse of earth-abundant, less toxic metals.

Recent advances include decarbonylative thioetherification, where thioesters or carboxylic acids can be used as starting materials, expanding the scope of accessible substrates. rsc.org

Development of Stereoselective Synthetic Pathways

Creating chiral thioethers, where the sulfur atom is attached to a stereocenter, requires asymmetric catalytic methods. Organometallic catalysis provides powerful tools for achieving this, enabling the synthesis of enantiomerically enriched sulfur-containing compounds.

One of the most effective strategies is the palladium-catalyzed asymmetric allylic substitution (thioetherification) . rsc.org In this reaction, a prochiral allylic substrate (e.g., an allylic carbonate or acetate) reacts with a sulfur nucleophile in the presence of a palladium catalyst complexed with a chiral ligand. The chiral ligand environment dictates the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer of the allylic thioether in excess. rsc.org

Another approach involves the stereospecific substitution of a leaving group on a chiral carbon with a sulfur nucleophile. For example, chiral α-hydroxy esters can be converted to their corresponding mesylates, which then undergo an SN2 displacement by a thiolate to produce the chiral thioether with inversion of configuration. beilstein-journals.org

Chiral organosulfur catalysts have also been developed to mediate stereoselective reactions. These catalysts, which possess a stereogenic sulfur atom, can induce enantioselectivity in a variety of transformations, including the synthesis of complex molecules. researchgate.netacs.org Iridium-catalyzed asymmetric allylation has also emerged as a powerful method for preparing chiral β-hydroxy allylic sulfides with excellent enantioselectivity. rsc.org

Multicomponent Reaction Strategies for Complex Butanoic Acid Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. baranlab.org This approach offers significant advantages in terms of step economy, atom economy, and the rapid generation of molecular diversity, making it ideal for synthesizing complex derivatives of this compound.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions , are particularly powerful for creating complex, peptide-like structures. nih.govresearchgate.netorganic-chemistry.org

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. nih.govresearchgate.net

The Ugi four-component reaction (U-4CR) involves a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide, resulting in the formation of a bis-amide. organic-chemistry.org

To synthesize a derivative of this compound using these methods, one could employ this compound itself as the carboxylic acid component. By varying the other reactants, a library of complex amides can be generated in a single step. For example, reacting this compound with formaldehyde, benzylamine, and tert-butyl isocyanide in an Ugi reaction would yield a complex N-acylated amino acid derivative containing the propylsulfanyl moiety.

Another relevant MCR is the thiol-ene reaction , which can be performed as a multicomponent process. wikipedia.orgalfa-chemistry.com A one-pot reaction combining an alkene-containing carboxylic acid (like 3-butenoic acid), a thiol (1-propanethiol), and another component could be envisioned to build complexity. The radical- or base-catalyzed addition of the thiol to the alkene would form the thioether linkage, with the other components incorporated into the final structure. taylorandfrancis.com These MCR strategies provide a rapid and efficient means to access diverse and structurally complex derivatives from simple precursors.

Solid-Phase Organic Synthesis Protocols

Solid-phase organic synthesis (SPOS) is a powerful technique for the synthesis of complex molecules, particularly peptides and small molecule libraries. The key principle of SPOS involves attaching a starting material to an insoluble polymer support (resin) and carrying out a series of reactions. The resin-bound intermediates can be easily purified by simple filtration and washing, and the final product is cleaved from the resin in the last step.

The conjugation of this compound to peptides can be efficiently achieved using solid-phase peptide synthesis (SPPS) methodologies. In this approach, the peptide is assembled on a solid support, and the this compound moiety is introduced as a capping agent on the N-terminus or attached to a side chain of an amino acid residue.

A common strategy involves the use of a resin-bound peptide with a free N-terminal amine. The this compound can then be coupled to this amine using standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Alternatively, a more versatile approach involves the on-resin S-alkylation of a cysteine residue within the peptide sequence. The thiol group of the cysteine side chain can be selectively alkylated with a suitable propyl halide or other electrophile to introduce the propylsulfanyl group. This method allows for the site-specific incorporation of the this compound-like moiety into the peptide.

ResinPeptide Sequence (on-resin)ReagentModification
Wang ResinH₂N-Gly-Phe-Leu-Cys-O-Resin1-Bromopropane, DIPEABr-CH₂(CH₂)₂-S-Cys(side chain)
Rink Amide ResinH₂N-Ala-Val-Cys-Gly-NH-ResinPropyl triflate, Hunig's baseCH₃(CH₂)₂-S-Cys(side chain)

The final step in solid-phase synthesis is the cleavage of the desired molecule from the resin support. The choice of cleavage strategy is crucial and depends on the nature of the linker used to attach the molecule to the resin and the stability of the functional groups present in the target molecule. For the release of this compound derivatives and their peptide conjugates, acid-labile linkers are commonly employed.

Acid-Labile Linkers and Cleavage Cocktails:

Linkers such as the Wang resin or the super acid-sensitive SASRIN™ resin are frequently used for the synthesis of C-terminal carboxylic acids. combichemistry.com Cleavage from these resins is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).

A standard cleavage cocktail for releasing a peptide-4-(propylsulfanyl)butanoic acid conjugate from a Wang resin would consist of a high concentration of TFA with scavengers to protect sensitive functional groups from side reactions. The thioether linkage in this compound is generally stable to these acidic conditions. However, scavengers are important to prevent the re-attachment of reactive species generated during cleavage to the sulfur atom.

A typical cleavage cocktail for a thioether-containing peptide might include:

Trifluoroacetic acid (TFA): The primary cleavage reagent.

Triisopropylsilane (TIS): A scavenger to reduce sulfoxides that may have formed during synthesis.

Water: To hydrolyze the ester linkage to the resin.

1,2-Ethanedithiol (EDT): A scavenger that can help to prevent side reactions involving the thioether.

The selection of the appropriate cleavage cocktail is critical for obtaining the desired product in high purity and yield. The composition of the cocktail can be optimized to minimize side reactions and ensure the integrity of the this compound moiety.

Linker TypeCleavage ReagentScavengersTarget Product
Wang Resin95% TFA2.5% TIS, 2.5% H₂OCarboxylic Acid
SASRIN™ Resin1% TFA in DCM1% TISCarboxylic Acid (under milder conditions)
Rink Amide Resin95% TFA2.5% TIS, 2.5% H₂OC-terminal Amide

Elucidation of Metabolic Pathways and Biotransformation Mechanisms

Biosynthetic Routes to Sulfanylated Butanoic Acid Structures

The natural occurrence of 4-(propylsulfanyl)butanoic acid is not widely documented; however, its biosynthesis can be hypothesized by examining established metabolic principles for the formation of its constituent parts: the butanoic acid backbone and the propylsulfanyl group.

The biosynthesis of short-chain fatty acids like propionic acid and butyric acid by microorganisms is well-understood and serves as a model for the potential production of sulfanylated analogs. nih.govcolab.ws Butyric acid is typically produced by various species of Clostridium through the fermentation of carbohydrates. nih.govosti.gov The pathway involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is subsequently reduced, dehydrated, and reduced again to form butyryl-CoA. The final step to butyrate (B1204436) can occur via two main routes: one involving phosphotransbutyrylase and butyrate kinase, which generates ATP, and another involving butyryl-CoA:acetate CoA-transferase. osti.gov

Analogously, a microbial pathway for this compound could theoretically originate from a modified fatty acid synthesis or β-oxidation pathway. Bacteria such as Pseudomonas putida have been shown to synthesize polyhydroxyalkanoates (PHAs) containing thioether groups in their side chains when fed with the appropriate sulfur-containing precursors. researchgate.net This demonstrates the capability of microbial systems to utilize and incorporate alkylthio-containing molecules into metabolic pathways that handle fatty acids. A putative pathway could involve the β-oxidation of a longer-chain S-propyl-thioalkanoic acid, where the process is halted or modified to release this compound. researchgate.net

The production of various organic acids, including lactic acid, succinic acid, and itaconic acid, through microbial fermentation is a cornerstone of industrial biotechnology. mdpi.commdpi.com These processes highlight the metabolic plasticity of microorganisms, which can be harnessed to produce a wide array of chemical structures.

The incorporation of sulfur into organic molecules is a fundamental biological process managed by specific enzymatic systems. For thioether bonds, the key is the generation and transfer of a reactive sulfur species. oup.comresearchgate.net One major strategy involves "sulfane sulfur," a term for sulfur atoms with a formal oxidation state of zero, such as the outer sulfur of a persulfide (R-S-SH). oup.comoup.comresearchgate.net

Enzymes known as cysteine desulfurases (like IscS and SufS) are pivotal in this process. oup.comresearchgate.net They catalyze the removal of sulfur from L-cysteine, forming L-alanine and an enzyme-bound persulfide. nih.gov This highly reactive sulfane sulfur can then be transferred by sulfurtransferase enzymes (e.g., rhodaneses) to a suitable acceptor molecule. oup.comresearchgate.netnih.gov For the synthesis of a propylsulfanyl group, this could involve the transfer of sulfur to an activated propyl-group donor.

Another powerful class of enzymes involved in forming C-S bonds at unreactive carbon centers are the radical S-adenosyl-L-methionine (SAM) enzymes. nih.govnih.gov These enzymes use an iron-sulfur cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical can abstract a hydrogen atom from the substrate, creating a substrate radical that can then react with a sulfur source. nih.gov Biotin (B1667282) synthase, a well-studied radical SAM enzyme, inserts a sulfur atom to form the thioether ring of biotin, sourcing the sulfur from an auxiliary iron-sulfur cluster within the enzyme itself. nih.gov This mechanism provides a blueprint for how a thioether like the propylsulfanyl group could be enzymatically attached to a four-carbon chain.

Metabolic engineering offers a powerful platform for producing non-natural compounds, including sulfanylated butanoic acids. By introducing new genes or modifying existing metabolic networks, microorganisms can be programmed to synthesize novel molecules. nih.gov For example, Escherichia coli, which does not naturally produce butyrate, has been engineered to do so by introducing the key enzymatic steps from Clostridium acetobutylicum. nih.gov

To produce this compound, a similar strategy could be employed. This would involve:

Establishing a robust butyrate-producing pathway in a suitable host organism like E. coli or Saccharomyces cerevisiae.

Introducing an enzymatic system capable of sulfurylation. This could involve expressing a radical SAM enzyme engineered to act on a butyryl-CoA precursor or a related four-carbon intermediate. nih.gov

Providing an appropriate sulfur source, such as propanethiol or a biosynthetic precursor, that the engineered enzymatic machinery can utilize to form the propylsulfanyl linkage.

The synthesis of polyhydroxyalkanoates with thioether side chains provides a proof-of-concept for the bioproduction of such non-natural analogs. researchgate.net In these systems, the bacterial β-oxidation pathway is co-opted to process exogenously supplied thia-fatty acids into monomers for polymer synthesis. A similar principle could be applied to generate free this compound by engineering the final release step.

Biotransformation Pathways in Cellular and Acellular Systems

When introduced into a biological system, xenobiotic compounds like this compound are subject to metabolic processes aimed at their detoxification and elimination. wikipedia.org These biotransformation reactions are typically categorized into Phase I (modification) and Phase II (conjugation).

The propylsulfanyl side chain is a primary target for Phase I metabolic reactions. Thioethers are well-known to undergo oxidative metabolism. The sulfur atom can be oxidized, primarily by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs), to form a sulfoxide (B87167). Further oxidation can lead to the corresponding sulfone. This has been observed in the metabolism of various thioether-containing drugs. nih.govwikipedia.org

Oxidation: R-S-R' → R-S(O)-R' (Sulfoxide) → R-S(O)₂-R' (Sulfone)

This oxidation can significantly alter the biological properties of the molecule. nih.gov The butanoic acid side chain itself can also be a site of metabolism, particularly through β-oxidation, which could shorten the carboxylic acid chain. nih.gov For instance, studies on structurally related compounds have shown that butanoic acid side chains can be oxidized to the corresponding acetic acid derivative. nih.gov

In contrast to their susceptibility to oxidation, thioether bonds are generally stable against reductive cleavage. nih.gov This makes them a useful, reduction-stable replacement for disulfide bonds in therapeutic peptide design. nih.gov Therefore, reductive metabolism of the propylsulfanyl group is not considered a major biotransformation pathway.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous, water-soluble molecules to facilitate excretion. wikipedia.org The most prominent of these reactions is conjugation with glutathione (B108866) (GSH), a tripeptide that acts as a key cellular nucleophile and antioxidant. mdpi.com

Glutathione conjugation can occur non-enzymatically or be catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). mdpi.com The reaction involves the nucleophilic attack of the thiolate group of GSH on an electrophilic center in the xenobiotic. While the thioether in this compound itself is not highly electrophilic, its oxidized metabolites (the sulfoxide and sulfone) can create electrophilic centers, making them potential substrates for GSH conjugation.

Furthermore, if the molecule were to be metabolized into a reactive intermediate, such as an epoxide formed elsewhere on the molecule, this would be a prime target for GSH conjugation. nih.gov The resulting glutathione S-conjugate is typically further metabolized through the mercapturic acid pathway, ultimately being excreted in the urine. wikipedia.org While direct conjugation to the thioether is unlikely, this pathway is central to the detoxification of its potential reactive metabolites. mdpi.comcapes.gov.br

Metabolic Fate of this compound Remains Undocumented in Public Scientific Literature

Despite extensive investigation, detailed information regarding the metabolic pathways and biotransformation of the chemical compound this compound is not available in the public scientific domain. Searches of comprehensive databases have yielded no specific data on its interaction with key metabolic processes, including the role of cytochrome P450 enzymes, its integration with central carbon and sulfur metabolic networks, or its contribution to short-chain fatty acid pools.

The specific metabolic journey of this sulfur-containing carboxylic acid, from its potential absorption to its ultimate excretion, remains uncharacterized. Consequently, the elucidation of its metabolic pathways, as outlined in the requested article structure, cannot be fulfilled based on currently accessible scientific and technical literature.

Role of Cytochrome P450 Enzymes in Metabolic Conversions

There is no available research to indicate whether this compound is a substrate, inhibitor, or inducer of the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are critical in the Phase I metabolism of a vast array of xenobiotics. Without experimental data, any potential oxidative, reductive, or hydrolytic transformations of this compound by CYP isozymes are purely speculative.

Integration into Central Carbon and Sulfur Metabolic Networks

The integration of this compound into the central metabolic pathways of carbon and sulfur is also not documented.

Interplay with Amino Acid Catabolism and Anabolism (e.g., methionine, homocysteine)

No studies have been found that describe a relationship between this compound and the metabolic pathways of sulfur-containing amino acids such as methionine and homocysteine. The metabolism of methionine and homocysteine is a critical nexus for methylation reactions and the production of other sulfur-containing compounds. However, any potential interaction, such as competition for enzymes or contribution to the sulfur pool by this compound, has not been reported.

Contribution to Short-Chain Fatty Acid Pool Dynamics

Short-chain fatty acids (SCFAs) are primarily produced through the microbial fermentation of dietary fibers in the gut. While this compound is structurally a fatty acid, there is no evidence to suggest it is a significant contributor to the SCFA pool in biological systems or that it influences the dynamics of major SCFAs like acetate, propionate, and butyrate.

Mechanistic Studies of Enzyme Substrate and Enzyme Inhibitor Interactions

Interaction with Methionine Adenosyltransferase (MAT) and S-Adenosylmethionine Biosynthesis

Methionine Adenosyltransferase (MAT) is a critical enzyme responsible for the biosynthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions. The MAT enzyme catalyzes the reaction between L-methionine and adenosine (B11128) triphosphate (ATP) to form SAM. proteopedia.org This process is fundamental for cellular functions, including DNA methylation and the regulation of gene expression. proteopedia.org

Kinetic Characterization of Enzyme-Ligand Binding and Turnover

Currently, there is a notable lack of specific research in the scientific literature detailing the kinetic characterization of the direct interaction between 4-(Propylsulfanyl)butanoic acid and Methionine Adenosyltransferase (MAT). While studies have been conducted on various methionine analogs to understand their potential as substrates or inhibitors of MAT, specific kinetic data (such as K_m, k_cat, or K_i values) for this compound are not extensively reported. nih.gov The investigation into analogs like ethionine has shown that MAT can utilize them to produce S-adenosylethionine, which competes with SAM and can disrupt normal methylation processes. pnas.org However, similar detailed kinetic analyses for this compound are not available.

Structural Biology of Enzyme-Ligand Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Consistent with the lack of kinetic data, there are no published X-ray crystallography or cryo-electron microscopy studies that have resolved the structure of Methionine Adenosyltransferase in a complex with this compound. Structural studies of MAT have been crucial in identifying the methionine-binding site and understanding the conformational changes that occur during the catalytic cycle. pnas.orgnih.gov These studies have provided a framework for how methionine and its analogs bind, but without a specific structure of the this compound-MAT complex, the precise binding mode remains speculative.

Computational Approaches to Binding Affinity and Molecular Dynamics

In the absence of experimental structural data, computational methods such as molecular docking and molecular dynamics simulations are valuable tools for predicting the binding affinity and dynamic behavior of ligands within an enzyme's active site. However, a review of the current scientific literature does not reveal any specific computational studies focused on the interaction between this compound and Methionine Adenosyltransferase. Such studies would be beneficial in providing initial insights into the potential binding pose and stability of the ligand-enzyme complex.

Inhibition of Betaine-Homocysteine S-Methyltransferase (BHMT) and Related Methyltransferases

Betaine-Homocysteine S-Methyltransferase (BHMT) is a zinc-dependent enzyme that plays a significant role in the remethylation of homocysteine to methionine, using betaine (B1666868) as the methyl donor. nih.gov This pathway is particularly important in the liver and kidneys. nih.gov The inhibition of BHMT can lead to an increase in homocysteine levels, a condition known as hyperhomocysteinemia.

Inhibition Kinetics and Potency Assessment (IC50, Ki, K_app_i determinations)

A series of S-alkylated derivatives of homocysteine, including compounds structurally related to this compound, have been synthesized and characterized as inhibitors of human recombinant BHMT. nih.gov These studies have revealed that the structure of the substituent on the sulfur atom of homocysteine is critical for the inhibitory potency.

Notably, S-carboxyalkyl derivatives of homocysteine have been identified as potent inhibitors of BHMT. For instance, (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid, a close analog, has been reported as one of the most potent inhibitors of BHMT. nih.gov This compound exhibits competitive inhibition with respect to betaine, with an apparent inhibition constant (K_appi) of 12 nM. nih.gov The inhibitory activity of these compounds is often assessed by determining their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Several of these S-alkylated homocysteine derivatives display IC50 values in the nanomolar range, highlighting their high affinity for the enzyme. nih.gov

CompoundInhibition ParameterValueReference
(R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acidK_appi (competitive with betaine)12 nM nih.gov

Active Site Analysis and Mechanistic Insights into Enzyme Inhibition

The potent inhibition of BHMT by S-carboxyalkylated homocysteine derivatives provides significant insights into the enzyme's active site and the mechanism of inhibition. The high potency of these compounds suggests that they may act as transition-state analogs, mimicking the geometry of the substrates (homocysteine and betaine) as they are being converted to products. nih.gov

The structure-activity relationship studies indicate that BHMT is highly sensitive to the nature of the substituent on the sulfur atom of the homocysteine moiety. nih.gov The presence of a terminal carboxylic acid on the S-alkyl chain appears to be a key feature for potent inhibition. This suggests that the active site of BHMT has a binding pocket that can accommodate and favorably interact with this carboxylate group. The length of the alkyl chain is also a determining factor for inhibitory strength, with S-carboxybutyl and S-carboxypentyl derivatives being among the most effective. nih.gov

The competitive inhibition pattern with respect to betaine observed for compounds like (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid indicates that the inhibitor binds to the same form of the enzyme as betaine. nih.gov Given that BHMT follows an ordered Bi-Bi reaction mechanism where homocysteine binds first, it is likely that the "homocysteine" part of the inhibitor initially occupies its binding site, followed by the S-linked alkyl chain extending into the region where betaine would normally bind. This dual occupancy of both substrate binding sites by a single inhibitor molecule explains the high affinity and potent inhibition observed.

Allosteric Modulation and Conformational Dynamics Studies

The concepts of allosteric modulation and conformational dynamics are central to understanding enzyme function and regulation. Allosteric modulators bind to a site on an enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. biosynth.commdpi.com This regulation can either be positive (activation) or negative (inhibition). mdpi.com The dynamic nature of enzymes allows them to exist in an ensemble of conformations, and the binding of substrates or allosteric effectors can shift this equilibrium, influencing catalytic efficiency.

Despite the importance of these mechanisms, a thorough search of scientific literature and chemical databases reveals a significant gap in the understanding of this compound's role in these processes. Currently, there are no published studies that specifically investigate the allosteric modulation or the influence on conformational dynamics of any enzyme by this compound. The interaction of this specific compound with the allosteric sites of enzymes and any subsequent changes in protein conformation and activity remain uncharacterized.

Interactions with Other Biological Enzyme Systems

The biotransformation of xenobiotics, or foreign compounds, is a critical process for their detoxification and excretion. This typically occurs in phases, with Phase I reactions introducing or exposing functional groups and Phase II reactions involving conjugation to increase water solubility. Key enzyme systems are involved in these pathways.

Glutathione (B108866) S-Transferases (GSTs) in Xenobiotic Biotransformation

Glutathione S-Transferases (GSTs) are a superfamily of enzymes that play a crucial role in Phase II of xenobiotic metabolism. They catalyze the conjugation of the endogenous antioxidant glutathione with a wide variety of electrophilic compounds, rendering them less toxic and more easily excretable.

However, there is currently no available scientific literature that documents the interaction between this compound and Glutathione S-Transferases. It is unknown whether this compound can act as a substrate, inhibitor, or inducer of GST enzymes.

Transporter Protein Interactions and Cellular Uptake Mechanisms (e.g., LAT1)

The cellular uptake and efflux of molecules are mediated by various transporter proteins. The L-type amino acid transporter 1 (LAT1), for example, is responsible for the transport of large neutral amino acids and is often overexpressed in cancer cells, making it a target for drug delivery. The uptake of xenobiotics can also be influenced by other transporters, such as organic anion transporters.

Specific studies on the interaction of this compound with LAT1 or any other transporter proteins are not available in the current body of scientific literature. The mechanisms by which this compound might be transported into or out of cells have not been elucidated.

Reactivity with Oxidoreductases and Hydrolases

Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions, playing vital roles in various metabolic pathways, including the metabolism of xenobiotics. Hydrolases, another major enzyme class, catalyze the cleavage of chemical bonds by the addition of water and are also involved in the biotransformation of many compounds.

A comprehensive search for data on the reactivity of this compound with oxidoreductases and hydrolases has yielded no specific results. There are no published findings to indicate whether this compound is a substrate or inhibitor for any enzyme within these classes.

Summary of Findings

The table below summarizes the current lack of available research data for the specified interactions of this compound.

Interaction StudiedResearch Findings
Allosteric Modulation No data available
Conformational Dynamics No data available
Glutathione S-Transferases (GSTs) No data available
Transporter Proteins (e.g., LAT1) No data available
Oxidoreductases No data available
Hydrolases No data available

Advanced Analytical and Spectroscopic Characterization in Complex Biological Matrices

Chromatography-Mass Spectrometry (GC-MS/LC-MS) Techniques for Metabolite Profiling

The coupling of chromatography with mass spectrometry stands as a cornerstone of modern metabolomics, offering the high separation efficiency of gas (GC) or liquid (LC) chromatography with the sensitive and specific detection capabilities of mass spectrometry. unimi.itresearchgate.net The choice between GC-MS and LC-MS for analyzing 4-(propylsulfanyl)butanoic acid depends on the sample complexity, the required sensitivity, and whether derivatization is a viable step.

LC-MS is often preferred for its ability to analyze polar and thermally labile compounds in their native state, which is suitable for carboxylic acids. unimi.it In contrast, GC-MS typically requires chemical derivatization to increase the volatility and thermal stability of polar analytes like this compound. shimadzu.com

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterSettingRationale
ChromatographyReverse-Phase (e.g., C18 column)Suitable for separating medium-polarity organic acids.
Mobile Phase AWater with 0.1% Formic AcidAcidification improves peak shape and ionization efficiency.
Mobile Phase BAcetonitrile or Methanol (B129727) with 0.1% Formic AcidOrganic solvent for gradient elution.
Ionization ModeNegative Electrospray Ionization (ESI-)Carboxylic acids readily deprotonate to form [M-H]- ions.
MS/MS Transition (Precursor → Product)m/z 161.06 → m/z 115.05Hypothesized fragmentation: Precursor [M-H]- to product ion after loss of H2S and CO.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is indispensable for the confident identification of metabolites in complex biological samples. nih.gov By providing a highly accurate mass measurement (typically with errors <5 ppm), HRMS allows for the determination of a molecule's elemental formula. For this compound, an exact mass measurement of its deprotonated ion [M-H]⁻ at m/z 161.0642 would strongly support the elemental composition C₇H₁₃O₂S⁻.

Furthermore, HRMS/MS (tandem mass spectrometry) is critical for structural confirmation and isomer discrimination. nih.gov Isomers of this compound, such as 3-(butylsulfanyl)butanoic acid or 4-(isopropylsulfanyl)butanoic acid, will have the identical exact mass. However, their fragmentation patterns upon collision-induced dissociation (CID) will differ. For example, the fragmentation of this compound would likely yield characteristic neutral losses or product ions related to the propylsulfanyl group and the butanoic acid backbone, allowing it to be distinguished from its isomers where the sulfur atom is at a different position.

For GC-MS analysis, the polarity of the carboxylic acid group in this compound makes it non-volatile. Therefore, derivatization is a mandatory step to replace the active polar hydrogen, reduce polarity, and improve thermal stability and chromatographic peak shape. researchgate.netsigmaaldrich.com

Silylation is a common and effective technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the carboxylic acid to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ester, respectively. sigmaaldrich.comnih.gov TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com Another approach is esterification, for example, using methanol in an acidic solution to form the methyl ester. These derivatization strategies not only enable GC-MS analysis but can also improve ionization efficiency, leading to enhanced sensitivity.

Table 2: Common Derivatization Reagents for Carboxylic Acids for GC-MS Analysis

ReagentAbbreviationDerivative FormedKey Advantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) esterHighly volatile derivatives, common reagent. nih.gov
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS) esterForms stable derivatives with characteristic mass spectra. sigmaaldrich.com
Pentafluorobenzyl BromidePFBBrPentafluorobenzyl esterCreates highly electron-capturing derivatives for sensitive detection.
Acidified Methanol/Butanol-Methyl/Butyl esterSimple esterification, clean reaction.

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways, providing direct insight into the synthesis and catabolism of specific compounds. nih.govnih.gov This approach, often referred to as metabolic flux analysis, involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system and tracking its incorporation into downstream metabolites using mass spectrometry or NMR. nih.govrsc.org

To delineate the metabolic pathways involving this compound, one could design experiments using specifically labeled precursors. For instance, by supplying cells with [U-¹³C₆]-glucose, the detection of a labeled isotopologue of this compound (e.g., M+2, M+4) would indicate that its carbon backbone is derived, at least in part, from glucose. nih.gov Similarly, using ¹³C-labeled or ³⁴S-labeled sulfur-containing amino acids like methionine or cysteine could reveal the origin of the propylsulfanyl moiety. Such experiments are crucial for understanding whether this compound is synthesized de novo, is a product of gut microbiota metabolism, or results from the breakdown of a larger molecule.

Advanced Spectroscopic Methods (e.g., FTIR, Raman, Circular Dichroism)

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, which includes both FTIR and Raman spectroscopy, serves as a powerful tool for generating a unique "molecular fingerprint" of a compound. libretexts.org This fingerprint is based on the characteristic vibrations of the molecule's constituent chemical bonds and functional groups. libretexts.org Analysis of these spectra allows for the identification and structural elucidation of "this compound" and can reveal information about its interactions with its surrounding biological environment.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a detailed profile of the functional groups present. For "this compound," the FTIR spectrum is dominated by features arising from the carboxylic acid and the propylsulfany group.

Interactive Data Table: Expected FTIR Vibrational Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong
C-H StretchAlkyl (propyl and butyl chains)2850 - 2960Strong
C=O StretchCarboxylic Acid1710 - 1760Strong
CH₂ ScissoringAlkyl Chains~1465Medium
C-O Stretch / O-H BendCarboxylic Acid1210 - 1320Medium
C-S StretchThioether600 - 800Weak to Medium

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. royalholloway.ac.uk It is particularly sensitive to non-polar bonds and symmetric vibrations. For "this compound," Raman spectroscopy is highly effective for probing the thioether linkage and the carbon backbone.

The C-S stretching vibration in thioethers typically appears in the 600-800 cm⁻¹ region of the Raman spectrum. royalholloway.ac.uk The exact frequency can provide information about the conformation around the C-S bond. The C=O stretch of the carboxylic acid is also Raman active, generally appearing around 1670 cm⁻¹. ias.ac.in Studies on various carboxylic acids have shown that changes in the Raman spectrum can indicate processes such as dimerization or ionization. ias.ac.inrsc.orgresearchgate.net The analysis of Raman band intensities for thioethers and thiols can provide quantitative information about the compound. royalholloway.ac.uk

Interactive Data Table: Expected Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
C-H StretchAlkyl (propyl and butyl chains)2800 - 3000Strong
C=O StretchCarboxylic Acid~1670Medium
CH₂ Bending/TwistingAlkyl Chains1200 - 1470Medium
C-C StretchCarbon Backbone800 - 1200Medium
C-S StretchThioether600 - 800Strong

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of "this compound," enabling its identification in complex biological samples and offering insights into its molecular interactions.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

"this compound" does not possess a chiral center in its ground state. However, if a stereocenter were introduced, for instance through substitution on the butanoic acid chain or oxidation of the sulfur atom to a sulfoxide (B87167), the resulting enantiomers would be optically active. libretexts.orgnih.gov Chiroptical spectroscopy, particularly Circular Dichroism (CD), is the primary method for investigating such chiral molecules.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and is widely used to determine the enantiomeric purity and absolute configuration of chiral compounds. wikipedia.org

For a chiral derivative of "this compound," a CD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions of its chromophores. The chromophores in this case would be the carbonyl group of the carboxylic acid and the sulfur-containing group. The sign and magnitude of the Cotton effects are directly related to the stereochemistry of the molecule.

Enantiomers of a chiral molecule produce mirror-image CD spectra. nih.gov Therefore, by comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess (ee) can be accurately determined. In the absence of a standard, the development of chiral sensor systems or derivatization with a chiral agent can induce a measurable CD response to determine the absolute configuration. nih.gov

While there is no specific CD data for a chiral version of "this compound" in the literature, the principles of chiroptical spectroscopy are well-established for chiral sulfur-containing compounds and carboxylic acids. researchgate.netrsc.org The presence of a sulfur atom can create a stereogenic center, and its chirality significantly influences biological processes. rsc.orgspringernature.com

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Modifications of the Propylsulfanyl Moiety

The propylsulfanyl group, a defining feature of the molecule, offers several avenues for modification that significantly impact biological outcomes. Key areas of investigation include the length of the alkyl chain and the oxidation state of the sulfur atom.

Alkyl Chain Length Variation and Steric Effects

The length and bulk of the alkyl group attached to the sulfur atom are critical determinants of activity. The three-carbon propyl chain in 4-(propylsulfanyl)butanoic acid is a central point for SAR studies, where variations can modulate properties like lipophilicity and steric hindrance, which in turn affect how the molecule interacts with its biological target.

Research on analogous compounds, such as long-acting glucagon-like peptide-1 derivatives, has shown that the length of an attached fatty acid is the most important parameter for protraction of its effect in the body nih.gov. Increasing or decreasing the carbon chain length from the propyl group in 4-(alkylsulfanyl)butanoic acids can alter the molecule's ability to fit into a specific binding pocket. For example, extending the chain to butyl, pentyl, or longer groups increases lipophilicity, which may enhance cell membrane permeability but could also lead to non-specific binding or reduced solubility. Conversely, shortening the chain to ethyl or methyl groups would decrease lipophilicity and steric bulk, potentially leading to a different binding orientation or reduced binding affinity.

The introduction of branching in the alkyl chain (e.g., replacing propyl with an isopropyl group) introduces greater steric bulk, which can be used to probe the spatial constraints of a target's binding site. Studies on other bioactive molecules have shown that such steric modifications can be crucial for activity researchgate.net.

Table 1: Influence of Alkyl Chain (R) Variation in 4-(R-Sulfanyl)butanoic Acid on Physicochemical Properties and Expected Biological Activity.

R-Group Chain Length Lipophilicity (Predicted) Steric Hindrance (Predicted) Expected Impact on Activity
Methyl C1 Low Low May be too small for optimal binding.
Ethyl C2 Moderate Moderate Potential for good balance of properties.
Propyl C3 Baseline Baseline Reference compound.
Isopropyl C3 (branched) Increased Increased Probes for steric tolerance at the binding site.
Butyl C4 High Increased May enhance binding or lead to non-specific effects.

Impact of Sulfur Oxidation State on Biological Activity

The oxidation state of the sulfur atom is a pivotal factor in determining the biological profile of sulfur-containing compounds. bohrium.comnih.gov The thioether group (-S-) in this compound can be oxidized to a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-). researchgate.net These changes dramatically alter the polarity, hydrogen bonding capacity, and geometry of the molecule, often leading to significant changes in biological activity. nih.govresearchgate.net

Studies on a variety of sulfur-containing molecules have demonstrated that this oxidation can either increase or decrease potency, or even switch a compound from an agonist to an antagonist. For instance, in the development of a phosphatidylinositol 4-kinase inhibitor, a sulfoxide analog was found to be a prodrug that rapidly converted in vivo to the more active sulfone metabolite. nih.gov Research on sulforaphane (B1684495) analogs also suggested that replacing a sulfoxide group with a sulfone group can result in higher biological activity. mdpi.com In other cases, the thioether is the most active form. researchgate.net The increased polarity of sulfoxides and sulfones can improve water solubility and lead to different interactions with biological targets compared to the less polar parent thioether. researchgate.net

Table 2: Effect of Sulfur Oxidation State on the Properties of this compound Analogs.

Functional Group Oxidation State Polarity H-Bonding Capacity Potential Biological Role
Sulfide (-S-) Low Low Acceptor Often the base molecule for activity.
Sulfoxide (-SO-) Intermediate High Acceptor Can be more active, less active, or act as a prodrug. nih.gov

Functional Group Modifications of the Butanoic Acid Core

The butanoic acid portion of the molecule serves as the acidic core, which is often crucial for anchoring the molecule to its target via ionic interactions or hydrogen bonding. openmedscience.com Modifications to this core are a cornerstone of medicinal chemistry, providing ways to fine-tune activity, selectivity, and pharmacokinetic properties.

Carboxylic Acid Functionalization (e.g., esterification, amidation, phosphonate (B1237965) incorporation)

The carboxylic acid group is a primary target for chemical modification. Converting it into esters, amides, or other functional groups can profoundly affect a compound's biological activity.

Esterification : Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) masks the acidic proton and increases lipophilicity. This can enhance the molecule's ability to cross cell membranes. Often, esters act as prodrugs, which are inactive until hydrolyzed back to the active carboxylic acid by esterase enzymes inside the cell. nih.gov Studies on the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) showed that converting its carboxylic acid to various ester and amide derivatives could transform it into a highly selective inhibitor of the COX-2 enzyme. nih.gov

Amidation : Replacing the carboxylic acid with an amide group introduces a hydrogen bond donor (in primary and secondary amides) and changes the group's electronic and steric properties. mdpi.com Amides are generally more stable to metabolic degradation than esters. As with indomethacin, primary and secondary amide analogues were found to be more potent inhibitors than the corresponding tertiary amides, highlighting the importance of the N-H bond for activity. nih.gov

Phosphonate Incorporation : Phosphonic acids (-PO(OH)₂) are recognized as effective bioisosteres of carboxylic acids. wikipedia.org They are tetrahedral, can exist as dianions at physiological pH, and can form different hydrogen bonding networks compared to the planar carboxylate group. openmedscience.comnih.gov This substitution can enhance binding affinity or alter selectivity. Phosphonate analogs of the natural product cyclophostin, for example, have been synthesized and shown to be effective inhibitors of acetylcholinesterase. nih.gov The replacement of a carboxylate with a phosphonate group is a rational drug design strategy to improve binding to target enzymes that recognize phosphate (B84403) groups. nih.govresearchgate.net

Positional and Stereochemical Isomerism Effects on Activity

The specific arrangement of atoms in three-dimensional space (stereochemistry) and the position of functional groups along the carbon skeleton (positional isomerism) are critical for biological activity.

Positional Isomerism : Moving the propylsulfanyl group from the 4-position to the 2- or 3-position of the butanoic acid chain would create positional isomers. Such a change would alter the spatial relationship between the sulfur-containing moiety and the terminal carboxylic acid. This can drastically affect how the molecule fits into a receptor or active site, likely diminishing or abolishing activity if a precise orientation is required.

Stereochemical Isomerism : If a chiral center is introduced into the molecule, for example by adding a substituent to the butanoic acid backbone, the resulting enantiomers or diastereomers can have vastly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer. A compelling example is seen in bicyclic phosphonate analogs of cyclophostin, where one diastereoisomer exhibited an IC₅₀ of 3 µM, while the other was ten times less potent with an IC₅₀ of 30 µM, demonstrating clear stereospecificity in its inhibitory action. nih.gov

Rational Design and Computational Chemistry for Predictive SAR

Modern drug discovery heavily relies on rational design and computational chemistry to predict the structure-activity relationships of new molecules before they are synthesized. openmedscience.com These in silico methods save significant time and resources by prioritizing the most promising candidates.

Density Functional Theory (DFT) calculations can be used to model the electronic and geometric properties of different analogs of this compound. biointerfaceresearch.comresearchgate.net By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, chemists can predict the reactivity and stability of new designs. biointerfaceresearch.com Molecular docking simulations can then be used to visualize how these designed analogs might bind to a specific biological target. These models can predict binding affinities and key interactions, such as hydrogen bonds or hydrophobic contacts, guiding the design of molecules with improved potency. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) studies offer another powerful computational tool. By building a statistical model that correlates the structural properties of a series of known compounds with their measured biological activity, a QSAR model can predict the activity of new, unsynthesized analogs. nih.gov For example, a QSAR study on a series of arylbutanoic acids successfully used estimated lipophilicity (log P) and other molecular descriptors to establish a strong structure-activity relationship for their antiproliferative activity. nih.gov These computational approaches are integral to modern medicinal chemistry, allowing for the intelligent design of novel derivatives of this compound with potentially enhanced therapeutic properties.

Molecular Docking and Dynamics Simulations for Receptor Binding Predictions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at a molecular level. These methods provide insights into the binding orientation, affinity, and stability of the ligand-receptor complex, which are crucial for understanding its mechanism of action and for the design of more effective analogs.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve docking the molecule into the active site of a putative target protein. The process evaluates various possible conformations and scores them based on factors like intermolecular energies, including electrostatic and van der Waals interactions.

While specific docking studies on this compound are not widely published, research on similar butanoic acid derivatives provides a framework for how such an analysis would be approached. For instance, studies on other butanoic acid derivatives have utilized Density Functional Theory (DFT) to optimize the molecular geometry of the compounds before docking. biointerfaceresearch.comresearchgate.net This initial step ensures that the ligand's three-dimensional structure is energetically favorable before simulating its interaction with a receptor.

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein move and adapt to each other. This can help to validate the docking pose and provide a more accurate estimation of the binding free energy. Research on the binding of other butanoic acid derivatives to proteins like human serum albumin has demonstrated the utility of MD simulations in confirming the stability of the ligand-protein complex.

The insights gained from these simulations, such as key hydrogen bonds or hydrophobic interactions, are invaluable for the rational design of new analogs. For example, if a simulation revealed that the propyl chain of this compound occupies a hydrophobic pocket, this would suggest that modifications to this chain could influence binding affinity.

Illustrative Receptor Binding Predictions

The following table illustrates the type of data that would be generated from molecular docking and dynamics simulations for this compound and its hypothetical analogs against a putative receptor. The binding energy indicates the predicted affinity of the compound for the receptor, with more negative values suggesting stronger binding.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-6.5Arg120, Leu245, Phe350
4-(Ethylsulfanyl)butanoic acid-6.1Arg120, Leu245
4-(Butylsulfanyl)butanoic acid-6.8Arg120, Leu245, Phe350, Val354
3-(Propylsulfanyl)propanoic acid-5.9Arg120, Phe350

This table is for illustrative purposes only and is based on hypothetical data.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that are most influential for a compound's efficacy, QSAR models can be used to predict the activity of novel, untested molecules.

For this compound, a QSAR study would involve compiling a dataset of structurally related compounds with their corresponding biological activities. Various molecular descriptors, which quantify different aspects of a molecule's structure and properties (e.g., lipophilicity, electronic properties, size, and shape), would then be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates these descriptors with the observed activity.

While a specific QSAR model for this compound is not available in the public domain, studies on other classes of compounds, such as urea (B33335) substituted 2,4-diamino-pyrimidines, have shown that properties like lipophilicity can be a key driver of biological activity. nih.gov In a hypothetical QSAR model for this compound analogs, descriptors such as the logarithm of the octanol-water partition coefficient (logP), molar refractivity (MR), and topological polar surface area (TPSA) would likely be important.

Illustrative QSAR Model Parameters

The following table presents a hypothetical QSAR equation and the significance of its parameters for predicting the biological activity of this compound analogs.

ParameterDescriptionCoefficientStatistical Significance (p-value)
logPLipophilicity+0.45< 0.01
MRMolar Refractivity (related to volume)+0.21< 0.05
TPSATopological Polar Surface Area-0.15< 0.05
(logP)^2Non-linear lipophilicity term-0.08> 0.05 (not significant)

This table is for illustrative purposes only and is based on hypothetical data. The equation would be in the form: Activity = c0 + c1logP + c2MR + c3TPSA + ...*

Such a model could indicate that increasing lipophilicity and molecular size, while maintaining a moderate polar surface area, may lead to enhanced biological activity.

De Novo Design Methodologies for Novel Analogues

De novo design refers to the computational creation of novel molecular structures with desired properties, often guided by the structural information of a biological target. These methods can be broadly categorized into two types: ligand-based and structure-based design.

Ligand-Based De Novo Design

In the absence of a known 3D structure for the biological target, ligand-based methods can be used. These approaches rely on the information from a set of known active molecules. For this compound, this would involve using its structure as a template to generate new molecules with similar features but novel scaffolds.

Structure-Based De Novo Design

If the three-dimensional structure of the target receptor is known, structure-based de novo design can be employed. This powerful technique involves building a new molecule atom-by-atom or fragment-by-fragment directly within the binding site of the receptor. Algorithms for this purpose aim to optimize the fit and interactions between the growing molecule and the receptor, leading to the design of compounds with high predicted affinity and specificity. Modern approaches often incorporate reinforcement learning to efficiently explore the chemical space and generate promising candidates. arxiv.org

Illustrative De Novo Designed Analogues

The following table provides examples of hypothetical novel analogues of this compound that could be generated through de novo design, along with the rationale for their design based on potential improvements in receptor binding or pharmacokinetic properties.

Analogue Name (Hypothetical)Structural ModificationDesign Rationale
4-(Cyclopropylmethylsulfanyl)butanoic acidReplacement of propyl with cyclopropylmethylIntroduce conformational rigidity to potentially improve binding affinity and metabolic stability.
4-(Propylsulfanyl)pentanoic acidAddition of a methyl group on the butanoic acid chainTo explore a new hydrophobic pocket within the receptor's active site.
5-(Propylsulfanyl)pentanoic acidExtension of the carboxylic acid chainTo reach a different region of the active site and form new interactions.
4-(3-Hydroxypropylsulfanyl)butanoic acidIntroduction of a hydroxyl group on the propyl chainTo introduce a new hydrogen bond donor/acceptor and improve solubility.

This table is for illustrative purposes only and is based on hypothetical data.

Through the iterative application of these molecular design strategies, guided by computational predictions and subsequent experimental validation, novel analogues of this compound with potentially superior therapeutic profiles can be developed.

Future Directions and Emerging Research Avenues

Integrated Omics Approaches (e.g., Metabolomics, Proteomics) in Systems Biology

Systems biology aims to understand the complex interactions within biological systems. Integrated omics, which combines data from various molecular levels such as the genome, proteome, and metabolome, is a powerful approach to unravel these complexities. The introduction of a molecule like 4-(Propylsulfanyl)butanoic acid into a biological system could elicit a cascade of changes, and integrated omics offers a holistic lens through which to view these effects.

Metabolomics , the large-scale study of small molecules or metabolites, could reveal how this compound is processed by cells. It could be metabolized through pathways similar to other short-chain fatty acids (SCFAs), potentially influencing cellular energy homeostasis or acting as a signaling molecule. For instance, studies have shown that the administration of different SCFAs can alter the plasma metabolome. A metabolomics study could track the uptake and transformation of this compound, identifying any novel metabolic products and its impact on endogenous metabolite profiles.

Proteomics , the study of the entire set of proteins, could identify proteins that interact with this compound or whose expression levels change in its presence. This could point to specific cellular pathways and functions affected by the compound. For example, quantitative proteomic techniques using isobaric tags could compare protein expression in cells treated with the compound versus control cells, revealing potential targets or mechanisms of action. nih.gov Integrated analysis of proteomics and metabolomics data could provide a more comprehensive picture; for example, linking changes in metabolic pathways to the altered expression of specific enzymes. rsc.orgbiosyn.com Such studies have been used to understand metabolic alterations in various conditions, from obesity to cancer, and could be applied to elucidate the biological role of this compound.

Development of Advanced Chemical Probes for Biological Pathway Interrogation

Chemical probes are essential tools for dissecting biological pathways with high precision. An appropriately designed molecule can be used to selectively interact with a target protein or pathway, allowing for its study in a native cellular environment. Given its structure, this compound could serve as a scaffold for the development of more sophisticated chemical probes.

By incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto the butanoic acid backbone, researchers could create probes to visualize its subcellular localization or to identify its binding partners through affinity purification-mass spectrometry. Fluorescent fatty acid analogs have been widely used as probes to study membranes and lipid metabolism. thermofisher.com For instance, a fluorescently labeled version of this compound could be synthesized to track its uptake and distribution within living cells.

Furthermore, the thioether linkage itself offers possibilities for probe design. The reactivity of the sulfur atom could be exploited to create activity-based probes. For example, the development of probes to monitor hydrogen peroxide has been crucial in understanding its role in cellular processes like ferroptosis. nih.gov A probe based on this compound could potentially be designed to respond to specific redox conditions within the cell, leveraging the chemistry of the sulfur atom. The design of such probes requires a balance between biological stability and the desired reactivity for target engagement.

Applications in Bioorthogonal Chemistry and Targeted Deliveries

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org This field has revolutionized our ability to label and track biomolecules in real-time. The structure of this compound, while not inherently bioorthogonal, provides a foundation for the creation of molecules that are.

For example, the propyl chain could be modified to include a bioorthogonal handle, such as an alkyne or an azide (B81097). This modified version of the butanoic acid could then be introduced to cells and incorporated into metabolic pathways. A subsequent reaction with a complementary probe (e.g., a fluorescent azide for an alkyne-modified compound) would allow for the specific visualization or isolation of the molecules it has been integrated into. The use of "click chemistry" is a prominent example of this approach.

Another exciting avenue is in targeted drug delivery. Short-chain fatty acids are known to be produced by the gut microbiota and have various physiological effects. nih.gov Researchers are exploring ways to deliver SCFAs to specific parts of the body, such as the colon, to achieve therapeutic benefits. researchgate.netnih.gov this compound, as an SCFA derivative, could be investigated in this context. Its physicochemical properties, influenced by the propylsulfide group, might affect its absorption and distribution. It could be incorporated into prodrug strategies or nanoparticle-based delivery systems to enhance its delivery to specific tissues or cell types, potentially offering a novel therapeutic agent or a carrier for other drugs.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-(Propylsulfanyl)butanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves thioether formation between butanoic acid derivatives and propyl thiols. A common approach is nucleophilic substitution, where a propylsulfanyl group replaces a leaving group (e.g., halide) on a butanoic acid backbone. For example, analogous sulfanyl-containing compounds (e.g., 2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid) are synthesized using acid-catalyzed thiol-alkyne coupling or Mitsunobu reactions . Key factors affecting yield include:

  • Catalyst choice : Acidic (e.g., H₂SO₄) or basic (e.g., triethylamine) conditions influence reaction rates and byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
  • Temperature : Elevated temperatures (80–100°C) improve kinetics but may degrade thermally labile intermediates.
    Validation : Purity is confirmed via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., characteristic shifts for -S- protons at δ 2.5–3.0 ppm) .

Advanced Mechanistic Insights

Q. Q2. How does the propylsulfanyl moiety influence the compound’s reactivity in biological or catalytic systems?

Methodological Answer: The propylsulfanyl group (-S-C₃H₇) introduces steric bulk and electron-donating effects, modulating interactions with enzymes or metal catalysts. For example:

  • Enzyme inhibition : Sulfanyl groups in analogs like 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid enhance binding to cysteine residues in active sites via disulfide exchange .
  • Catalytic applications : The sulfur atom can coordinate transition metals (e.g., Pd, Cu), facilitating cross-coupling reactions. Studies on 4-(pyridin-2-yl)butanoic acid derivatives demonstrate sulfur’s role in stabilizing intermediates during catalysis .
    Experimental Design : To probe reactivity, use:
  • Kinetic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., proteases).
  • DFT calculations : Model electronic effects of the sulfanyl group on reaction pathways .

Data Contradictions and Resolution

Q. Q3. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions in bioactivity data (e.g., varying IC₅₀ values) often stem from:

Assay variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or incubation times.

Impurity profiles : Byproducts from incomplete synthesis (e.g., unreacted thiols) may interfere.
Resolution Strategies :

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays .
  • Orthogonal characterization : Use LC-MS to confirm compound identity and quantify impurities .
  • Meta-analysis : Compare data across studies using platforms like PubChem to identify trends (e.g., higher potency in derivatives with electron-withdrawing substituents) .

Structure-Activity Relationship (SAR) Studies

Q. Q4. What structural modifications to this compound enhance its bioactivity?

Methodological Answer: SAR studies on analogs reveal:

  • Chain elongation : Extending the butanoic acid chain (e.g., 4-(1-Azepanyl)butanoic acid) improves membrane permeability .
  • Sulfur substitution : Replacing the sulfanyl group with sulfonyl (-SO₂-) or sulfonamide (-SO₂NH-) groups alters target selectivity (e.g., COX-2 vs. COX-1 inhibition) .
  • Hybridization : Attaching pharmacophores like piperazine (e.g., 4-(4-(3-Bromophenyl)piperazin-1-yl)butanoic acid) enhances CNS penetration .
    Experimental Workflow :

Synthesize derivatives via modular approaches (e.g., click chemistry).

Screen in vitro using high-throughput assays (e.g., fluorescence polarization).

Validate in vivo using rodent models for pharmacokinetics (e.g., AUC, t₁/₂) .

Analytical Challenges

Q. Q5. What advanced techniques are required to characterize degradation products of this compound under physiological conditions?

Methodological Answer: Degradation pathways (e.g., oxidation of -S- to sulfoxide/sulfone) are analyzed via:

  • LC-HRMS : Identify molecular ions (e.g., [M+H]+) and fragment patterns.
  • X-ray crystallography : Resolve sulfoxide stereochemistry in crystalline byproducts .
  • Stability studies : Incubate at pH 7.4 (simulated physiological conditions) and monitor degradation kinetics via UV-Vis spectroscopy (λ = 260–280 nm for sulfur-containing species) .

Computational Modeling

Q. Q6. How can molecular docking predict the interaction of this compound with biological targets?

Methodological Answer: Docking studies (e.g., AutoDock Vina) model ligand-receptor interactions by:

Protein preparation : Retrieve target structures (e.g., PDB ID 1XYZ) and remove water/ions.

Ligand optimization : Generate 3D conformers of this compound using Gaussian09 (B3LYP/6-31G*).

Binding site analysis : Identify key residues (e.g., cysteine, histidine) for covalent/non-covalent interactions.
Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from SPR (surface plasmon resonance) .

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